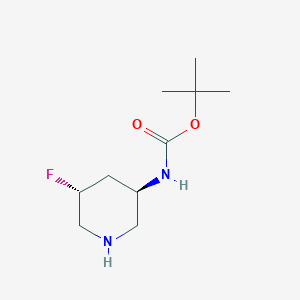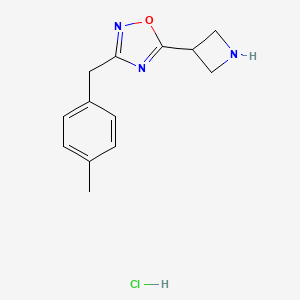
5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride, also known as MB-ODA, is a small molecule that has been studied for its potential use in a variety of scientific applications. It is a synthetic compound that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial. MB-ODA has been studied for its potential use in drug development, cancer research, and other scientific applications.
Scientific Research Applications
Antimicrobial Activities
5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride and its derivatives have been extensively researched for their antimicrobial properties. A series of compounds, including azetidinone derivatives, have been synthesized and shown to exhibit significant antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. These compounds have also demonstrated antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). A similar study by Dodiya, Shihory, and Desai (2012) corroborates these findings, further affirming the antimicrobial potential of these compounds (Dodiya et al., 2012).
Synthesis and Characterization
The synthesis of 1,2,4-oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes has been a focal point of study, with 1-azetines acting as thiocyanate equivalents. This process highlights the versatile synthetic routes and the structural significance of the 1,2,4-oxadiazole compounds in medicinal chemistry and material sciences (Hemming et al., 2013). The incorporation of Schiff base indolyl moieties with 1,3,4-oxadiazole, thiazolidinone, and azetidinone fragments has shown potential in generating compounds with significant antimicrobial, antioxidant, antituberculosis, and anticancer activities, showcasing the structural diversity and therapeutic applicability of these derivatives (Verma et al., 2019).
Glycogen Phosphorylase Inhibition
Compounds synthesized from β-D-glucopyranosyl-1,3,4-oxadiazolyl-1,2,3-triazole and its derivatives have been studied for their inhibitory effects on rabbit muscle glycogen phosphorylase. This provides insights into the potential therapeutic applications of 1,2,4-oxadiazole derivatives in managing conditions like diabetes, through their role in modulating glycogen metabolism (Kun et al., 2011).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-2-4-10(5-3-9)6-12-15-13(17-16-12)11-7-14-8-11;/h2-5,11,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWSIOLMCPUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



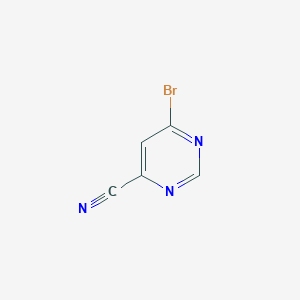

![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
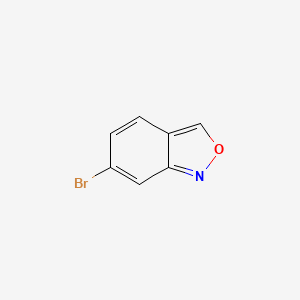
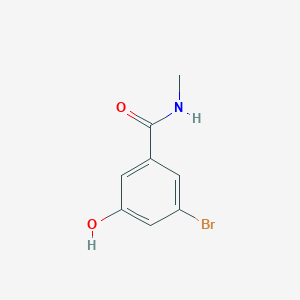


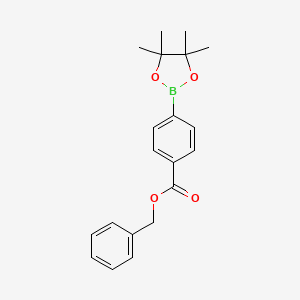


![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)

